Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with an oxygen atom (8-oxa) and a nitrogen atom (2-aza) in its spiro[4.5]decane framework. The tert-butyl carbamate (Boc) group at position 2 serves as a protective moiety, while the formyl group at position 4 provides a reactive site for further functionalization. This compound is of significant interest in medicinal chemistry due to its structural rigidity and versatility in synthesizing peptidomimetics and other bioactive molecules .
Properties
CAS No. |
2028341-97-9 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11(9-16)14(10-15)4-6-18-7-5-14/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
KMJKASZDLMFSHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCOCC2)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Starting Material: 1,4-dioxaspiro[4.5]decane-8-one
- Reagents: p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide
- Solvent: Mixed solution of ethylene glycol dimethyl ether and ethanol
- Reaction Conditions: Temperature maintained between 0-20 °C; initial stirring at 0 °C for 1 hour, followed by stirring at 20 °C for 3 hours
- Workup: Reaction mixture poured into aqueous solution, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, concentrated under reduced pressure
- Purification: Silica gel column chromatography
- Yield: Approximately 50-75% depending on scale and conditions
Step 2: Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Starting Material: 1,4-dioxaspiro[4.5]decane-8-carbonitrile (from Step 1)
- Reagents: Lithium diisopropylamide (LDA), 1-bromo-2-chloroethane
- Solvent: Toluene
- Reaction Conditions: Addition of compound to LDA at 0 °C, stirring at 0 °C for 30 minutes, then warming to 20 °C for 30 minutes; dropwise addition of 1-bromo-2-chloroethane; reaction continued at 20 °C for approximately 12-13 hours
- Workup: Quenched with saturated ammonium chloride solution, extracted with ethyl acetate, concentrated under reduced pressure
- Purification: Silica gel column chromatography
- Yield: Approximately 48-51%
Step 3: Reduction, Cyclization, and Formation of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylate
- Starting Material: 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
- Reagents: Hydrogen gas, Raney nickel catalyst, tert-butyl dicarbonyl anhydride
- Solvent: Methanol
- Reaction Conditions: Hydrogenation at 50 °C under 50 psi hydrogen pressure for 4-6 hours; subsequent reaction with tert-butyl dicarbonyl anhydride at 50 °C for 2-3 hours
- Workup: Filtration to remove catalyst, concentration under reduced pressure
- Purification: Silica gel column chromatography
- Yield: Approximately 75-80%
Step 4: Deprotection to Yield tert-butyl 8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate
- Starting Material: tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4^8.2^5]tetradecane-10-carboxylate
- Reagents: Pyridinium p-toluenesulfonate (PPTS)
- Solvent: Mixed solution of acetone and water (or tetrahydrofuran and water in some variants)
- Reaction Conditions: Heated to 70 °C and stirred for 15 hours
- Workup: Removal of acetone by concentration, extraction with dichloromethane, drying over sodium sulfate, filtration, concentration
- Purification: Recrystallization from petroleum ether and/or silica gel chromatography
- Yield: Approximately 55-68%
Summary Table of Reaction Conditions and Yields
| Step | Reaction Description | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyanation of 1,4-dioxaspiro[4.5]decane-8-one | Ethylene glycol dimethyl ether + ethanol | 0-20 | 4 hours | 50-75 | Stirring at 0 °C then 20 °C |
| 2 | Alkylation with 1-bromo-2-chloroethane | Toluene | 0-20 | 12-13 hours | 48-51 | Use of LDA base |
| 3 | Hydrogenation and reaction with tert-butyl dicarbonyl anhydride | Methanol | 50 | 6-8 hours | 75-80 | Raney nickel catalyst, 50 psi H2 |
| 4 | Deprotection with pyridinium p-toluenesulfonate | Acetone + water (or THF + water) | 70 | 15 hours | 55-68 | Recrystallization purification |
Research Findings and Considerations
The choice of starting material, 1,4-dioxaspiro[4.5]decane-8-one, is strategic due to its commercial availability and cost-effectiveness, enabling large-scale synthesis.
The cyanation step (Step 1) employs p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide under controlled low temperatures to ensure high selectivity and yield.
The alkylation step (Step 2) requires careful temperature control and slow addition of reagents to prevent side reactions and maximize yield.
Hydrogenation (Step 3) using Raney nickel under moderate pressure efficiently reduces the nitrile and facilitates cyclization, which is critical for forming the spirocyclic framework.
The final deprotection step (Step 4) employs pyridinium p-toluenesulfonate in a mixed solvent system at elevated temperature to remove protecting groups and yield the target compound with good purity.
Purification predominantly relies on silica gel column chromatography and recrystallization, which are effective for isolating high-purity products at each stage.
The overall process is designed to be scalable with reaction times and conditions optimized for industrial batch production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s spiro structure provides rigidity, which can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate
Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
- Key Features : Incorporates a conjugated double bond (dec-2-ene) and a ketone (4-oxo).
- Molecular Formula: C₁₄H₂₁NO₃.
- Reactivity : The α,β-unsaturated ketone facilitates Michael addition reactions, useful in constructing complex heterocycles .
Biological Activity
Tert-butyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of this compound is . The compound features a spirocyclic structure that includes both oxygen and nitrogen atoms, which are crucial for its biological interactions.
The mechanism of action of this compound involves its interaction with various biological targets. The spirocyclic structure allows it to bind to specific enzymes and receptors, potentially modulating their activity. This can lead to alterations in cellular processes and biochemical pathways, contributing to its therapeutic effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds related to the spirocyclic family, particularly their effectiveness against various bacterial strains. For instance, compounds with similar structures have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) in the low nanomolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | <0.03125 |
| Compound B | E. faecalis | <0.25 |
| Compound C | Klebsiella pneumoniae | 1–4 |
These findings suggest that this compound may exhibit similar antimicrobial properties, warranting further investigation.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Inhibitors derived from the spirocyclic framework have been found to target bacterial topoisomerases, essential enzymes involved in DNA replication and transcription. For example, related compounds demonstrated dual inhibition against bacterial DNA gyrase and topoisomerase IV, showing IC50 values below 100 nM .
Table 2: Enzyme Inhibition Profile
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound D | DNA gyrase | <32 |
| Compound E | Topo IV | <100 |
This dual inhibition mechanism indicates a promising therapeutic avenue for treating bacterial infections.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of spirocyclic compounds against multidrug-resistant strains of bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant potency against resistant strains, highlighting their potential as novel antibacterial agents .
- Mechanistic Insights : Another investigation focused on the binding interactions between these compounds and bacterial topoisomerases using crystallography. The study revealed specific binding modes that could inform the design of more effective inhibitors targeting these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
